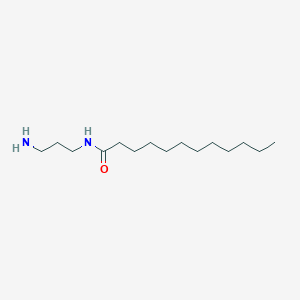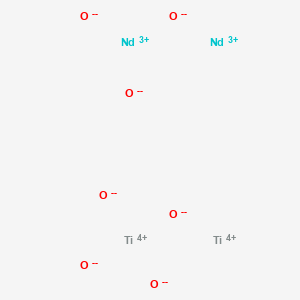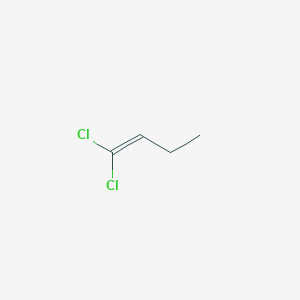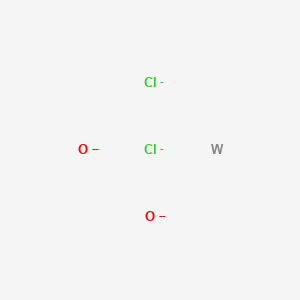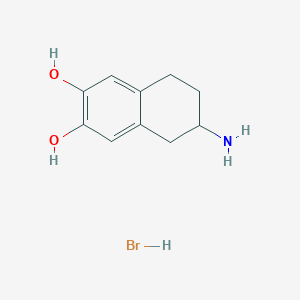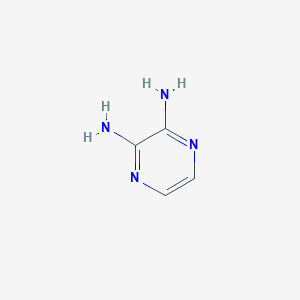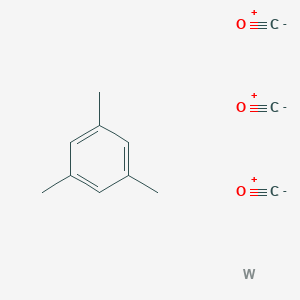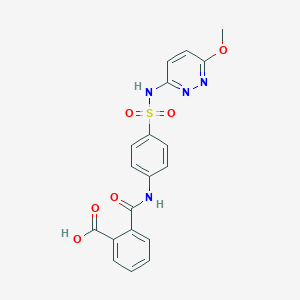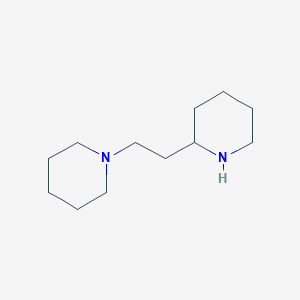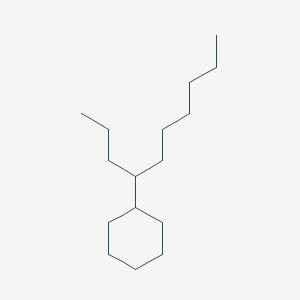
(1-Propylheptyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Propylheptyl)cyclohexane, also known as PHCH, is a cyclic hydrocarbon compound with the chemical formula C15H30. It is a colorless liquid that is insoluble in water but soluble in organic solvents. PHCH is commonly used in the chemical industry as a solvent and as a starting material for the synthesis of other compounds. In recent years, PHCH has gained attention in scientific research due to its potential biological activities.
Wirkmechanismus
The mechanism of action of (1-Propylheptyl)cyclohexane is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. (1-Propylheptyl)cyclohexane has been found to inhibit the production of pro-inflammatory cytokines and to activate antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemische Und Physiologische Effekte
Studies have shown that (1-Propylheptyl)cyclohexane can reduce the levels of oxidative stress markers and improve the antioxidant defense system in cells. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, (1-Propylheptyl)cyclohexane has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Propylheptyl)cyclohexane is a relatively stable compound that can be easily synthesized and purified. It has low toxicity and is not considered to be a hazardous material. However, its low solubility in water and high boiling point may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential directions for future research on (1-Propylheptyl)cyclohexane. One area of interest is the development of (1-Propylheptyl)cyclohexane-based drugs for the treatment of various diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of (1-Propylheptyl)cyclohexane. Additionally, studies could be conducted to optimize the synthesis of (1-Propylheptyl)cyclohexane and to explore its potential use in other applications, such as in the production of polymers or as a fuel additive.
In conclusion, (1-Propylheptyl)cyclohexane is a promising compound with potential applications in the fields of medicine, biotechnology, and materials science. Its biological activities and low toxicity make it an attractive candidate for further research and development.
Synthesemethoden
(1-Propylheptyl)cyclohexane can be synthesized through the catalytic hydrogenation of cyclohexene using a palladium catalyst. The reaction takes place under high pressure and temperature, and the yield of (1-Propylheptyl)cyclohexane can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(1-Propylheptyl)cyclohexane has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. These properties make it a promising candidate for the development of new drugs and therapeutic agents. (1-Propylheptyl)cyclohexane has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
13151-75-2 |
|---|---|
Produktname |
(1-Propylheptyl)cyclohexane |
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
decan-4-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
UHDDZGYJEVCRBX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCC(CCC)C1CCCCC1 |
Synonyme |
(1-Propylheptyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



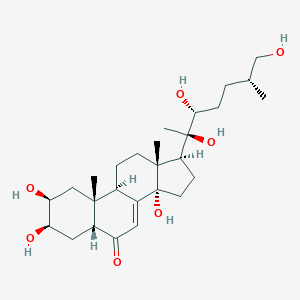
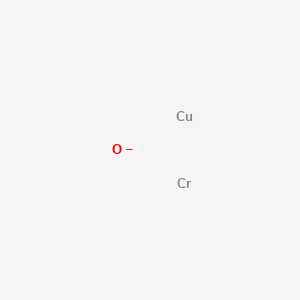
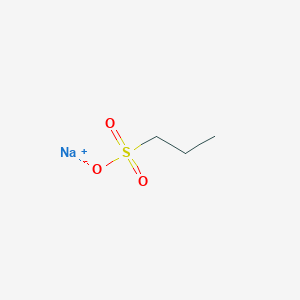

![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
